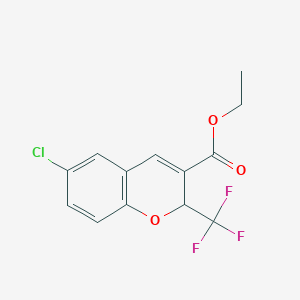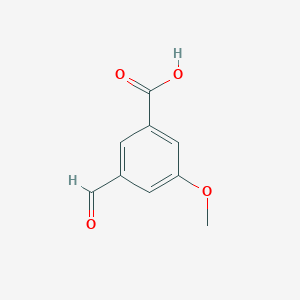![molecular formula C8H12N2O2 B1317072 2,8-Diazaspiro[4.5]decane-1,3-dione CAS No. 2079-25-6](/img/structure/B1317072.png)
2,8-Diazaspiro[4.5]decane-1,3-dione
Descripción general
Descripción
“2,8-Diazaspiro[4.5]decane-1,3-dione” is a chemical compound with a unique and complex molecular structure . It belongs to the class of spiro compounds and contains a diazaspiro ring system . The presence of a phenyl group in its structure adds to its aromatic and potentially reactive properties .
Synthesis Analysis
A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions described herein proceed readily, with high yields and no further purification . Therefore, the proposed method, with an overall yield of 60%, offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .
Molecular Structure Analysis
The molecular formula of “2,8-Diazaspiro[4.5]decane-1,3-dione” is C8H12N2O2 . It has an average mass of 140.226 Da and a monoisotopic mass of 140.131348 Da .
Chemical Reactions Analysis
The stereochemical result of the Bucherer-Bergs reaction, which includes a series of sequential chemical steps, is due to the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one . This forms a 4a-cyano-4e-hydroxypiperidine .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 204.66 . The storage temperature is recommended to be at room temperature, in a sealed and dry environment .
Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of 2,8-Diazaspiro[4.5]decane-1,3-dione:
Central Cholinergic Agents
This compound has been evaluated for agonistic activities in the guinea pig ileum assay, where a derivative was found to be a relatively M1 selective agonist. It showed potential in reversing CO2-induced impairment of passive avoidance response with a long duration of action .
Necroptosis Inhibition
Derivatives of 2,8-Diazaspiro[4.5]decane-1,3-dione have been discovered as potent inhibitors of RIPK1 kinase activity. This is significant for the treatment of inflammatory disorders and cancer metastasis. One such derivative exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Synthesis Methods
A facile and cost-effective method has been developed for the synthesis of N-1 monosubstituted spiro carbocyclic hydantoins, which are heterocyclic scaffolds of great interest to the pharmaceutical industry. This method provides a general route for synthesizing derivatives of 2,8-Diazaspiro[4.5]decane-1,3-dione .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
2,8-diazaspiro[4.5]decane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-6-5-8(7(12)10-6)1-3-9-4-2-8/h9H,1-5H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODIALSWFWKWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576658 | |
| Record name | 2,8-Diazaspiro[4.5]decane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Diazaspiro[4.5]decane-1,3-dione | |
CAS RN |
2079-25-6 | |
| Record name | 2,8-Diazaspiro[4.5]decane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives interact with muscarinic receptors and what are the downstream effects?
A: 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives bind to muscarinic receptors, mimicking the action of the neurotransmitter acetylcholine. [, ] While the exact binding mechanism is not fully elucidated in the provided research, these compounds exhibit agonistic activity, meaning they activate the receptors. This activation can lead to various downstream effects depending on the subtype of muscarinic receptor (M1-M5) and the tissue where they are located. For instance, activation of M1 receptors in the central nervous system is linked to improved cognitive function. []
Q2: What is the structure-activity relationship (SAR) observed for 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives and their muscarinic activity?
A: Studies have revealed that modifications to the 2,8-Diazaspiro[4.5]decane-1,3-dione core structure can significantly influence its affinity for muscarinic receptors and its intrinsic activity. [, ] For example, introducing an alkoxy group at the 2-position, such as in 2-methoxy-2,8-diazaspiro[4.5]decane-1,3-dione, was found to confer M1 receptor selectivity. [] Similarly, replacing the spirosuccinimide moiety with a spirooxazolidine-2,4-dione resulted in compounds like 3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione, which also showed promising M1 agonistic activity and potential as anti-amnesic agents. [] These findings highlight the importance of specific structural features for optimal interaction with muscarinic receptors and the possibility of fine-tuning the pharmacological profile through chemical modifications.
Q3: What are the potential applications of 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives based on their pharmacological activity?
A: Due to their ability to activate muscarinic receptors, particularly the M1 subtype, 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives hold therapeutic potential for conditions involving cholinergic deficits. [] Research suggests they could be beneficial as:
- Anti-amnesic agents: Compounds like 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86) and its analogs have demonstrated efficacy in reversing scopolamine-induced memory impairment in animal models, suggesting potential for treating cognitive decline in conditions like Alzheimer's disease. [, ]
- Cognitive enhancers: By stimulating M1 receptors in the brain, these compounds could potentially improve learning and memory function in individuals with cognitive impairments. []
Q4: What in vivo studies have been conducted on 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives and what are the key findings?
A: Several in vivo studies have investigated the pharmacological effects of 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives. One study focused on the radiolabeled compound 2-ethyl-8-[11C]methyl 2,8-diazaspiro[4.5]decane-1,3-dione ([11C]RS 86) to assess its biodistribution and target engagement. [] Other studies evaluated the antiamnesic effects of these compounds in scopolamine-treated mice, demonstrating their ability to reverse cognitive deficits. [] Additionally, researchers have examined the potential side effects, such as hypothermia and salivation, in animal models to understand the safety profile of these compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

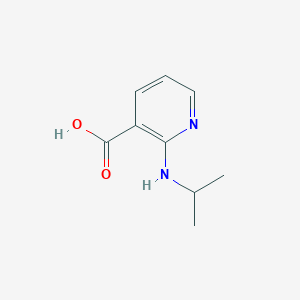
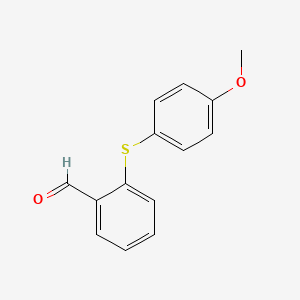
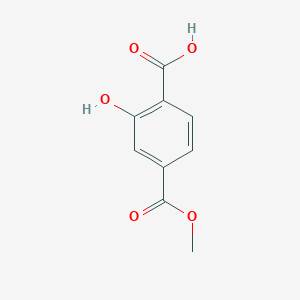
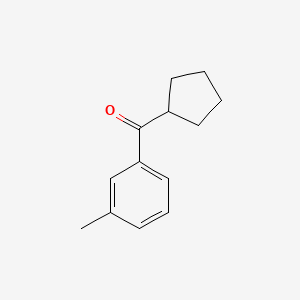
![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)
![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)
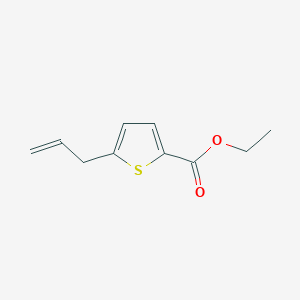
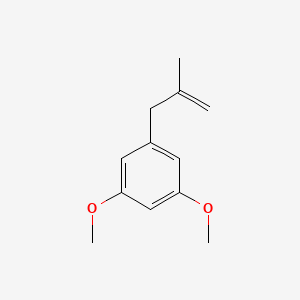
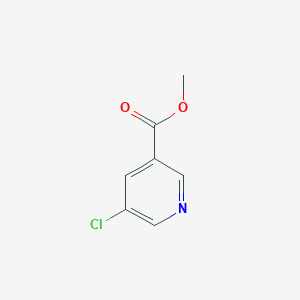
![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)
